molecular formula C15H18N4O3 B7049725 3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid

3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid

Cat. No.: B7049725
M. Wt: 302.33 g/mol
InChI Key: CNZUZUWLSKZCPZ-UHFFFAOYSA-N
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Description

3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the carbamoylamino group, and finally, the attachment of the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(1-Methylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid
  • 3-[[(1-Ethylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid
  • 3-[[(1-Propylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid

Uniqueness

3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as enhanced binding affinity to biological targets or improved solubility in organic solvents.

Properties

IUPAC Name

3-[[(1-propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10(2)19-9-13(8-17-19)18-15(22)16-7-11-4-3-5-12(6-11)14(20)21/h3-6,8-10H,7H2,1-2H3,(H,20,21)(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZUZUWLSKZCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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